molecular formula C21H21N3O8S B11657840 2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

Cat. No.: B11657840
M. Wt: 475.5 g/mol
InChI Key: XWTSMLHYVFUCIF-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, piperidine, carbothioyl, and dinitrobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. The initial steps often include the formation of the core phenyl structure, followed by the introduction of methoxy groups at the 2 and 6 positions. The piperidine-1-carbothioyl group is then attached to the 4-position of the phenyl ring. Finally, the 2,4-dinitrobenzoate group is introduced through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro groups can produce amines .

Scientific Research Applications

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity, while the piperidine-1-carbothioyl group adds to its potential biological activity .

Properties

Molecular Formula

C21H21N3O8S

Molecular Weight

475.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-(piperidine-1-carbothioyl)phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C21H21N3O8S/c1-30-17-10-13(20(33)22-8-4-3-5-9-22)11-18(31-2)19(17)32-21(25)15-7-6-14(23(26)27)12-16(15)24(28)29/h6-7,10-12H,3-5,8-9H2,1-2H3

InChI Key

XWTSMLHYVFUCIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)C(=S)N3CCCCC3

Origin of Product

United States

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